Product packaging for 1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol(Cat. No.:)

1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol

Cat. No.: B5213015
M. Wt: 229.32 g/mol
InChI Key: ZVAYTFMPEMZEEJ-UHFFFAOYSA-N
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Description

1-Phenyl-4-(1-piperidinyl)-2-butyn-1-ol is a chemical compound with the molecular formula C21H23NO and an average molecular mass of 305.421 g/mol . This synthetic intermediate features a propargylic alcohol core—an alkyne adjacent to a hydroxyl group—that is substituted with phenyl and piperidinyl groups. This specific structure classifies it as a phenylalkyne derivative. Compounds with piperidinyl groups and alkyne linkages are of significant interest in medicinal and organic chemistry research due to their potential as building blocks for more complex molecules . The primary research value of this compound lies in its use as a versatile synthetic intermediate. Its molecular architecture, particularly the presence of the piperidine ring and the alkyne functionality, makes it a valuable precursor for the exploration of novel chemical spaces. Researchers can utilize this compound in various synthetic transformations, such as Sonogashira coupling, nucleophilic additions, and reduction reactions, to create libraries of structurally diverse molecules for screening and development . While a specific mechanism of action is not defined for this base compound, its structural features are commonly found in molecules investigated for their biological activity. The piperidine moiety is a prevalent pharmacophore in many active pharmaceutical ingredients. As an intermediate, its value is derived from its reactivity and the role it plays in the synthetic pathway toward target molecules with defined biological mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO B5213015 1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(14-8-3-1-4-9-14)10-7-13-16-11-5-2-6-12-16/h1,3-4,8-9,15,17H,2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAYTFMPEMZEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Stereochemical Investigations of 1 Phenyl 4 1 Piperidinyl 2 Butyn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For 1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques would be instrumental in confirming its covalent structure and defining its stereochemical features.

Elucidation of Stereochemical Configuration via Advanced NMR Techniques

The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group (C-1). This chirality gives rise to specific stereochemical relationships between protons and carbons that can be probed using advanced NMR experiments.

Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the phenyl, piperidinyl, and alkynyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Phenyl-H7.2 - 7.5MultipletProtons on the aromatic ring.
Methine-H (at C-1)~5.4DoubletThe proton attached to the chiral carbon bearing the OH group, coupled to the adjacent methylene (B1212753) protons.
Methylene-H (at C-4)~3.3Singlet or narrow tripletProtons of the CH₂ group adjacent to the piperidine (B6355638) nitrogen and the alkyne.
Piperidinyl-H (axial & equatorial)2.4 - 2.8MultipletsProtons on the piperidine ring, likely showing complex splitting patterns due to axial and equatorial environments.
Piperidinyl-H (adjacent to N)~2.5MultipletProtons on the carbons directly attached to the nitrogen atom.
Hydroxyl-HVariableBroad SingletThe chemical shift is dependent on solvent, concentration, and temperature.

This is an interactive data table. The predicted values are based on analogous structures and general NMR principles.

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial in determining the relative stereochemistry. For instance, NOE correlations between the methine proton at C-1 and specific protons on the piperidine ring could indicate the preferred spatial arrangement of the phenyl and piperidinyl groups. Furthermore, the diastereotopic nature of the methylene protons in the piperidine ring adjacent to the nitrogen could be confirmed using high-resolution NMR, providing further evidence of the chiral center's influence.

Predicted ¹³C NMR Spectral Data: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments and their functionalities.

Carbon Predicted Chemical Shift (ppm) Notes
Phenyl-C (ipso)~140Carbon attached to the C-1 of the butynol (B8639501) chain.
Phenyl-C (ortho, meta, para)125 - 129Aromatic carbons.
Alkynyl-C (C-2 & C-3)80 - 90sp-hybridized carbons of the triple bond.
Methine-C (C-1)~65Chiral carbon bearing the hydroxyl group. libretexts.org
Methylene-C (C-4)~45Carbon adjacent to the piperidine nitrogen and the alkyne.
Piperidinyl-C (adjacent to N)~54Carbons directly attached to the nitrogen. rsc.org
Piperidinyl-C24 - 26Other carbons of the piperidine ring. chemicalbook.com

This is an interactive data table. The predicted values are based on analogous structures and general NMR principles. libretexts.orgchemicalbook.com

Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecular framework.

Dynamic NMR for Conformational Equilibria Studies

The piperidine ring in this compound is not static and undergoes rapid conformational changes, primarily chair-to-chair interconversion. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study these equilibria. researchgate.net

At room temperature, the chair-to-chair interconversion of the piperidine ring is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature, this process can be slowed down. At the coalescence temperature (Tc), the signals for the axial and equatorial protons will broaden and merge. Below Tc, separate signals for the axial and equatorial protons of the piperidine ring would be observable.

The energy barrier (ΔG‡) for this ring inversion can be calculated from the coalescence temperature and the chemical shift difference between the axial and equatorial protons. This provides valuable insight into the conformational flexibility of the piperidine moiety within the molecule. The presence of the bulky substituent at the nitrogen atom could influence this energy barrier. researchgate.netacs.org

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This measurement provides a highly accurate molecular formula, which serves as a fundamental confirmation of the compound's identity.

Predicted HRMS Data:

Ion Calculated Exact Mass Molecular Formula
[M+H]⁺258.1852C₁₇H₂₄NO⁺

This is an interactive data table. The predicted values are based on the elemental composition of the compound.

The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to map out its connectivity.

For this compound, several key fragmentation pathways can be predicted under positive-ion electrospray ionization (ESI):

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da) from the protonated molecular ion [M+H]⁺.

Cleavage of the Piperidine Ring: The piperidine ring can undergo characteristic fragmentation. A common pathway involves the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl radical or subsequent ring-opening fragmentations. A prominent fragment ion at m/z 84, corresponding to the protonated piperidine ring after cleavage of the substituent, is often observed in the mass spectra of piperidine derivatives. miamioh.edu

Benzylic Cleavage: Cleavage of the bond between the chiral carbon (C-1) and the phenyl group can lead to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91 or a related phenyl-containing fragment.

Cleavage adjacent to the Alkyne: Fragmentation can also occur at the propargylic positions, leading to ions that retain either the phenyl-alcohol portion or the piperidinyl-methylene portion of the molecule.

Predicted Major Fragment Ions in MS/MS:

m/z (predicted) Proposed Fragment Structure/Origin
240[M+H - H₂O]⁺
174Cleavage between C4 and the piperidine ring.
105[C₆H₅CO]⁺, from cleavage and rearrangement.
91[C₇H₇]⁺, benzyl cation.
84Protonated piperidine fragment.

This is an interactive data table. The predicted values are based on established fragmentation mechanisms for similar functional groups. miamioh.eduscielo.br

By analyzing the series of product ions, a detailed picture of the molecule's structure can be pieced together, providing strong confirmatory evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification in Complex Molecules

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Expected Intensity
3600 - 3200O-H (Alcohol)StretchingStrong, Broad
3100 - 3000C-H (Aromatic)StretchingMedium to Weak
3000 - 2850C-H (Aliphatic)StretchingMedium to Strong
~2250C≡C (Internal Alkyne)StretchingWeak to Medium
1600, 1495C=C (Aromatic)StretchingMedium
1200 - 1000C-O (Alcohol)StretchingStrong
1150 - 1050C-N (Amine)StretchingMedium

This is an interactive data table. The predicted values are based on characteristic IR absorption frequencies for the respective functional groups. cdnsciencepub.comlibretexts.org

The most prominent and diagnostic peaks would be the broad O-H stretch of the alcohol group and the weaker C≡C stretch of the internal alkyne. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ would also be clearly distinguishable. The combination of these characteristic bands provides a spectroscopic "fingerprint" that supports the presence of the phenyl, alcohol, piperidinyl, and alkyne functionalities within the molecule. cdnsciencepub.comlibretexts.org

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain X-ray crystallography data for this compound. This investigation aimed to detail its solid-state structure, including crystal system, space group, unit cell dimensions, and key intermolecular interactions.

Despite a thorough search, no publicly available, peer-reviewed studies or database entries containing the single-crystal X-ray diffraction data for this compound could be located. While crystallographic studies have been performed on structurally related compounds containing phenyl, piperidine, or butynol moieties, the specific crystal structure of the title compound has not been reported in the accessible scientific literature. cam.ac.ukuiowa.edu

The determination of a crystal structure through X-ray crystallography provides definitive proof of the molecule's three-dimensional arrangement in the solid state and reveals crucial information about the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the crystal packing. researchgate.netmdpi.com Such data, including precise bond lengths, bond angles, and torsion angles, are fundamental for a complete understanding of the compound's stereochemistry and physical properties.

Without experimental crystallographic data, a detailed analysis of the solid-state conformation and intermolecular interactions of this compound cannot be provided at this time. The generation of data tables with crystallographic parameters and intermolecular contact distances is therefore not possible. Further experimental work involving the growth of single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its solid-state structure.

Chemical Transformations and Mechanistic Insights of 1 Phenyl 4 1 Piperidinyl 2 Butyn 1 Ol

Reactivity of the Triple Bond (Alkyne)

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of addition and transformation reactions.

The alkyne functionality of 1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol can undergo hydrogenation to yield either the corresponding alkene or alkane, depending on the catalyst and reaction conditions employed. For instance, partial hydrogenation using a poisoned catalyst like Lindlar's catalyst would stereoselectively produce the Z-alkene, while complete hydrogenation with catalysts such as palladium on carbon (Pd/C) would result in the fully saturated analog.

Hydration of the alkyne, typically catalyzed by mercury salts in acidic conditions, would follow Markovnikov's rule to produce an enol intermediate that tautomerizes to the more stable ketone. However, computational methods like Density Functional Theory (DFT) can be employed to predict the energy barriers for different reaction pathways, such as alkyne hydration versus potential piperidine (B6355638) ring-opening, to optimize synthetic routes.

Table 1: Potential Hydrogenation and Hydration Products

Starting MaterialReagents and ConditionsMajor ProductProduct Type
This compoundH₂, Lindlar's Catalyst(Z)-1-Phenyl-4-(1-piperidinyl)-2-buten-1-olAlkene
This compoundH₂, Pd/C1-Phenyl-4-(1-piperidinyl)-butan-1-olAlkane
This compoundH₂O, H₂SO₄, HgSO₄1-Phenyl-4-(1-piperidinyl)-2-butanoneKetone

The terminal alkyne in this compound is an excellent substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comnih.gov This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide. sigmaaldrich.comchemie-brunschwig.ch The resulting triazole ring is resistant to both oxidation and reduction, providing a robust linkage between two different molecular fragments. chemie-brunschwig.ch

The versatility of click chemistry is demonstrated by its wide applicability in various solvents, including water, and its tolerance of a broad range of functional groups. sigmaaldrich.comchemie-brunschwig.ch This has led to its extensive use in drug discovery, materials science, and bioconjugation. mdpi.comsigmaaldrich.com For instance, by tethering an azide-modified molecule to this compound, complex molecular architectures can be readily assembled.

Another important cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. While the alkyne in this compound can act as a dienophile, these reactions often require specific conditions and may compete with other reaction pathways. The outcome of such cycloadditions, including [4+2], [6+2], and [2+2] cycloadditions, can be influenced by whether the reaction is performed under thermal or photochemical conditions. youtube.com

The triple bond can be cleaved under strong oxidizing conditions, such as ozonolysis or permanganate (B83412) oxidation. This process breaks the alkyne and typically results in the formation of carboxylic acids at the positions of the former alkyne carbons. Such transformations can be useful for degrading the carbon skeleton or for introducing new functional groups.

The alkyne can also be functionalized without cleavage. For example, electrophilic ethynylation reagents can react with active methylene (B1212753) compounds to afford α-ethynylated products. chemie-brunschwig.ch

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for functionalization, allowing for the introduction of a variety of substituents that can modulate the molecule's properties.

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is often catalyzed by an acid or a base. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or through other etherification protocols. These reactions are fundamental in synthetic chemistry for protecting the hydroxyl group or for introducing specific functionalities. For example, the formation of a phenyl urethane (B1682113) has been reported for a similar compound, 1-phenyl-4-(2-pyridyl)-1-butene-3-ol. oregonstate.edu

Table 2: Representative Esterification and Etherification Reactions

Starting MaterialReagentReaction TypeProduct
This compoundAcetic AnhydrideEsterification1-Phenyl-4-(1-piperidinyl)-2-butyn-1-yl acetate
This compoundMethyl Iodide, NaHEtherification1-Methoxy-1-phenyl-4-(1-piperidinyl)-2-butyne

Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 1-phenyl-4-(1-piperidinyl)-2-butyn-1-one. Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups.

Conversely, while the hydroxyl group itself is already in a reduced state, its removal via reductive pathways can be achieved. This could involve conversion to a good leaving group (e.g., a tosylate) followed by reduction with a hydride source like lithium aluminum hydride.

It is noteworthy that enzymatic reductions can offer high chemo- and enantioselectivity. For instance, secondary alcohol dehydrogenases have been used for the enantioselective reduction of related alkynyl ketones to produce chiral alcohols, leaving the alkyne moiety intact. researchgate.net

Reactivity of the Piperidine Nitrogen

The nitrogen atom in the piperidine moiety of this compound is a key center for chemical reactivity. Its nucleophilic character drives reactions such as alkylation and acylation, leading to the formation of quaternary ammonium (B1175870) salts and amides, respectively.

The piperidine nitrogen readily undergoes N-alkylation when treated with alkylating agents like alkyl halides. This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reaction can be finely controlled; for instance, the slow addition of an alkyl halide to a solution of a piperidine derivative in a solvent like anhydrous acetonitrile (B52724) can favor monoalkylation. researchgate.net The initial product of this reaction is a piperidinium (B107235) salt. researchgate.net To obtain the free N-alkylated base, the resulting salt is typically treated with a base to neutralize the newly formed acid. researchgate.net

The use of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a solvent like dimethylformamide (DMF) can facilitate the reaction, but may also promote further alkylation to form a quaternary ammonium salt. researchgate.net A study on the N-alkylation of tolperisone, a piperidine-containing molecule, with propargyl bromide resulted in the synthesis of a quaternary 1-propargyl-piperidin-1-ium bromide salt. researchgate.net

Acylation of the piperidine nitrogen is also a common transformation, typically achieved using acylating agents such as acid chlorides or anhydrides. This leads to the formation of stable N-acylpiperidines (amides). For example, N-acyl-N-phenyl ureas of various substituted piperidines have been synthesized and studied for their biological activities. nih.gov The acylation of related saturated heterocycles like morpholines and piperazines has been successfully demonstrated, highlighting the general applicability of this reaction to the piperidine nitrogen in the title compound. acs.org

Table 1: Conditions for N-Alkylation of Piperidine Derivatives

Alkylating AgentBase/Solvent SystemProduct TypeReference
Alkyl bromide/iodideAnhydrous AcetonitrileMonoalkylated Piperidinium Salt researchgate.net
Alkylating AgentK₂CO₃ / Dry DMFN-Alkylpiperidine researchgate.net
Alkylating AgentNaH / Dry DMFN-Alkylpiperidine researchgate.net
Propargyl bromideN/AQuaternary Piperidinium Salt researchgate.net

While the piperidine ring itself is generally stable, its derivatives, particularly quaternary piperidinium salts formed via alkylation, can undergo subsequent ring-opening reactions under specific conditions. researchgate.net The Zincke reaction, for example, involves the ring opening of activated pyridinium (B92312) salts (a related N-heterocycle) by secondary amines to produce Zincke aldehydes. acs.org These highly functionalized, open-chain intermediates can then participate in ring-closing reactions to construct new heterocyclic systems. acs.orgchemrxiv.org This principle suggests that quaternary derivatives of this compound could potentially serve as precursors for more complex molecular architectures through a sequence of ring-opening and subsequent intramolecular cyclization.

Furthermore, ring contraction of piperidine derivatives to yield pyrrolidines has been reported. nih.gov One such method involves a photomediated process where an α-acylated piperidine undergoes a Norrish type II 1,5-hydrogen atom transfer, leading to a diradical intermediate that fragments and subsequently cyclizes to form the five-membered pyrrolidine (B122466) ring. nih.gov

Mechanistic Studies of Key Reactions

Understanding the mechanisms of reactions involving the piperidine moiety is crucial for controlling reaction outcomes and designing new synthetic pathways. Studies have focused on identifying key intermediates, determining reaction kinetics, and evaluating the influence of catalysts and reagents.

Several types of reactive intermediates have been proposed or identified in reactions involving piperidine derivatives.

Iminium Ions: In Lewis acid-catalyzed ring-opening reactions of semicyclic N,O-acetals, which are structurally related to piperidine derivatives, the transient formation of acyclic iminium ion species is suggested as a key reactive intermediate. acs.org Similarly, in the piperidine-catalyzed Knoevenagel condensation, the reaction initiates with the formation of a carbinolamine, which then eliminates water to form an iminium ion. This electrophilic intermediate is then attacked by an enolate to proceed to the final product. acs.org

Radical Intermediates: In photoredox-catalyzed C–H arylation reactions of piperidines, the mechanism involves the formation of radical intermediates through electron transfer processes. nih.govchemrxiv.org

Organometallic Intermediates: Transition metal-catalyzed functionalizations of piperidines involve various organometallic intermediates. For instance, palladium-catalyzed C–H arylation is proposed to proceed through the formation of a palladacycle intermediate. acs.org In copper-catalyzed intramolecular C–H amination reactions to form piperidines, a fluorinated copper(II) complex has been isolated and characterized, providing strong evidence for its role as an intermediate in the catalytic cycle. nih.gov

Kinetic analyses provide quantitative insight into reaction pathways and rate-limiting steps.

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating mechanisms. For a copper-catalyzed intramolecular C–H amination reaction that forms piperidines, a KIE value (kH/kD) of 4.2 was observed, indicating that the C–H bond cleavage is the turnover-limiting step of the reaction. nih.gov

Studies on displacement reactions of N-methylpyridinium salts with piperidine have quantified the influence of the solvent on reaction rates, finding that the reactions proceed significantly faster in ethanol (B145695) than in water. rsc.org For the Knoevenagel condensation catalyzed by piperidine, theoretical calculations of the free energy profile, which are in good agreement with experimental kinetic data, suggest that the formation of the iminium ion has the highest energy barrier and is thus the rate-determining step. acs.org

Table 2: Kinetic Data for Piperidine-Related Reactions

Reaction TypeKey Kinetic FindingMethodReference
Substituted Piperidine SynthesisSecond-order kinetics; Imine formation is the Rate-Determining Step.UV-vis Spectrophotometry ajgreenchem.com
Cu-catalyzed C-H AminationC-H bond cleavage is the turnover-limiting step (KIE = 4.2).Kinetic Isotope Effect nih.gov
Displacement with PiperidineReaction is 8.0–16.75 times faster in ethanol than in water.Rate Constant Measurement rsc.org
Knoevenagel CondensationIminium ion formation is the Rate-Determining Step.Computational & Experimental Kinetics acs.org

The choice of catalysts and reagents is paramount in directing the regioselectivity, stereoselectivity, and efficiency of reactions involving the piperidine scaffold.

In the C-H functionalization of piperidines, the reaction outcome can be precisely controlled. For example, by selecting specific dirhodium catalysts and nitrogen protecting groups, functionalization can be directed to the C2, C3, or C4 position of the piperidine ring. nih.gov In palladium-catalyzed C-H arylation, the base (K₂CO₃) and additive (pivalic acid, PivOH) play a critical role in catalyst turnover, likely by preventing catalyst deactivation from iodide buildup. acs.org The use of an improved directing group, 4-dimethylamine-8-aminoquinoline (DMAQ), was shown to accelerate the reaction rate and enhance stereoselectivity. acs.org

In the classic Knoevenagel condensation, piperidine acts as a basic catalyst. wikipedia.org Comparative studies have shown that other cyclic amines, such as pyrrolidine, can exhibit higher catalytic activity than piperidine for the same transformation. researchgate.net The mechanism of the Prins cyclization has been shown to be catalyst-dependent; a Brønsted acid like p-toluenesulfonic acid (p-TsOH) leads to mixtures of stereoisomers, whereas a confined acid catalyst promotes a more concerted pathway with high stereospecificity. researchgate.net Modern approaches to N-alkylation utilize advanced catalytic systems, such as palladium nanoparticles, which operate via a "borrowing hydrogen" mechanism, offering an efficient and environmentally friendly route to N-alkylated amines. chemrxiv.org

Theoretical and Computational Chemistry Approaches for 1 Phenyl 4 1 Piperidinyl 2 Butyn 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. wu.ac.th These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)

Electronic structure analysis reveals how electrons are distributed within the molecule, which is key to understanding its reactivity and properties. Central to this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Computational studies on similar piperidine (B6355638) derivatives have used DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to calculate these properties. researchgate.net From the HOMO and LUMO energies, several key quantum chemical parameters can be derived to predict global reactivity. mdpi.com

Table 1: Key Quantum Chemical Parameters Derived from FMO Analysis

Parameter Formula Description
Energy Gap (Egap) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. nih.gov
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Electronegativity (χ) -(ELUMO + EHOMO)/2 The power of an atom to attract electrons to itself. mdpi.com
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution. Hard molecules have a large Egap. mdpi.com
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; soft molecules are more reactive. mdpi.com

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. mdpi.com |

Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecule's surface. nih.govchalcogen.ro These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. wu.ac.th For 1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol, the oxygen and nitrogen atoms would be expected to be electron-rich sites.

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict spectroscopic data, which aids in the characterization and structural confirmation of synthesized compounds. nih.gov By performing geometry optimization using a DFT method like B3LYP, a stable conformer of the molecule is obtained. wu.ac.th Subsequently, vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. researchgate.net

Theoretical vibrational assignments are typically performed based on the Potential Energy Distribution (TED). researchgate.net For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to compute the isotropic chemical shifts (¹H and ¹³C) for comparison with experimental results. nih.gov Studies on related compounds have shown good correlation between spectroscopic data calculated with methods like B3LYP/6–311++G(d,p) and experimental findings. nih.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data (Hypothetical)

Spectroscopic Data Functional Group/Atom Predicted Value Experimental Value
FT-IR (cm⁻¹) O-H stretch ~3400 ~3410
C≡C stretch ~2230 ~2235
C-N stretch ~1100 ~1105
¹³C NMR (ppm) Phenyl C-1 ~140 ~141.2
Alkyne C-2 ~85 ~86.1
Alkyne C-3 ~88 ~89.3
¹H NMR (ppm) OH proton ~4.5 ~4.6

Calculation of Reaction Energies and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. oregonstate.edu The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. researchgate.net By mapping the potential energy surface, computational methods can predict the most likely pathway for a chemical reaction and explain product selectivity. cam.ac.uk

For example, in the synthesis of this compound, which could be formed via the addition of a piperidine-containing nucleophile to a phenyl-alkyne precursor, DFT calculations could model the reaction. The geometry of the transition state would reveal the bond-forming and bond-breaking processes. This analysis helps to understand whether a reaction is kinetically or thermodynamically controlled and can predict the stereochemical outcome. oregonstate.educam.ac.uk

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on electronic detail, molecular modeling and dynamics simulations are used to study the behavior of larger systems, including conformational changes and interactions with biological macromolecules. researchgate.net

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements called conformations. mdpi.com The piperidine ring itself can adopt several conformations, such as chair, twist-boat, and boat forms. researchgate.net Conformational analysis aims to identify the most stable conformers and the energy barriers between them, which together define the molecule's energy landscape. nih.gov

Molecular mechanics force fields or DFT scans of potential energy surfaces (PES) are used to explore the conformational space. wu.ac.thnih.gov For the piperidine ring, the chair conformation is often the most stable, but substituents can influence the preference. researchgate.net Molecular mechanics calculations have been successfully used to predict the conformer energies of substituted piperidines. nih.gov The relative populations of these conformers at a given temperature can be estimated from their calculated free energies.

Table 3: Hypothetical Relative Energies of Piperidine Ring Conformations

Conformer Description Relative Energy (kJ/mol)
Chair Most stable, staggered arrangement 0 (Reference)
Twist-Boat Flexible form, intermediate energy 20-25

| Boat | High energy due to steric and torsional strain | 25-30 |

Ligand-Target Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein. researchgate.net This method is crucial in drug discovery for understanding ligand-receptor interactions and for virtual screening of compound libraries. researchgate.net Studies on structurally similar compounds, such as 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes, have successfully used docking to investigate their binding to the human CCR5 receptor. nih.gov

The process involves placing the 3D structure of the ligand into the binding site of the receptor and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. chemrxiv.org The results provide a detailed picture of the binding mode, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and salt bridges. semanticscholar.org

To further validate docking results, Molecular Dynamics (MD) simulations can be performed. researchgate.net MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting components. semanticscholar.org

Table 4: Typical Output from a Molecular Docking Simulation

Parameter Description Example Value
Binding Affinity Estimated free energy of binding (lower is better). -8.5 kcal/mol
Interacting Residues Amino acids in the receptor's active site that form key contacts. TYR 108, SER 195, TRP 280
Interaction Types The nature of the chemical interactions. Hydrogen bond with SER 195, π-π stacking with TRP 280

| RMSD | Root Mean Square Deviation after MD simulation, indicating stability. | < 2.0 Å |

Solvent Effects and Solvation Models

The chemical behavior, reactivity, and stability of this compound are significantly influenced by its surrounding solvent environment. Computational chemistry offers robust models to simulate these interactions, which can be broadly categorized into implicit and explicit solvation models.

Explicit Solvation Models: In contrast, explicit solvation models involve simulating a finite number of individual solvent molecules around the solute molecule. This method provides a more detailed and accurate picture of specific short-range interactions, such as hydrogen bonding. For this compound, this is particularly important for understanding the hydrogen bonds formed between the hydroxyl group and protic solvents, or the interactions of the lone pair on the piperidine nitrogen. nih.gov These models are computationally intensive, often requiring methods like Molecular Dynamics (MD) or Monte Carlo (MC) simulations.

The choice of solvation model depends on the specific property being investigated. For instance, to study the general stability of the compound in different solvents, an implicit model might suffice. However, to understand the specific solvent-assisted reaction mechanisms, an explicit or a hybrid (QM/MM) model, where the solute is treated with quantum mechanics and the solvent with molecular mechanics, would be more appropriate. wikipedia.org

Different solvents can significantly alter reaction equilibria and rates by differentially stabilizing the reactants, products, or transition states. ucalgary.ca For a molecule like this compound, a polar protic solvent such as water would strongly solvate the hydroxyl and piperidinyl groups through hydrogen bonding, potentially influencing its conformational preferences and reactivity. ubaya.ac.id In contrast, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) would interact differently, primarily through dipole-dipole interactions. ubaya.ac.id

A hypothetical study on the solvent-dependent properties of this compound could yield data such as that presented in the table below, illustrating how the choice of solvent model and solvent type can impact calculated properties.

SolventDielectric ConstantSolvation ModelPredicted Dipole Moment (Debye)Predicted Solvation Free Energy (kcal/mol)
Gas Phase1None2.50
Hexane (B92381)1.9Implicit (PCM)2.8-3.2
Acetonitrile (B52724)37Implicit (PCM)4.1-8.5
Water78.4Implicit (PCM)4.5-9.8
Water78.4Explicit (QM/MM with 50 water molecules)4.7-10.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational techniques that aim to build predictive models for the biological activity (activity) or physicochemical properties (property) of compounds based on their molecular structures. nih.govnih.gov These models are founded on the principle that the structure of a molecule dictates its functions and properties.

The development of a QSAR/QSPR model for this compound and its analogs would begin with the calculation of a wide array of molecular descriptors. researchgate.net These descriptors are numerical values that encode different aspects of the molecule's structure. They can be classified into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, steric parameters).

Physicochemical Descriptors: Related to properties like lipophilicity (logP) and electronic properties (e.g., polarizability, dipole moment).

Once a set of descriptors is calculated for a series of related compounds with known activities or properties, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are employed to find a mathematical relationship between the descriptors and the observed activity/property.

For a hypothetical series of derivatives of this compound, a QSPR study might aim to predict a property like aqueous solubility. A simplified dataset for such a study could look as follows:

Derivative (Substituent on Phenyl Ring)Molecular Weight ( g/mol )LogPPolar Surface Area (Ų)Experimental Solubility (logS)Predicted Solubility (logS)
-H245.353.123.5-3.5-3.4
-4-Cl279.803.823.5-4.1-4.0
-4-OCH3275.382.932.7-3.2-3.3
-4-NO2290.353.069.3-3.9-3.8

Note: The data in this table is hypothetical and for illustrative purposes only. LogP and Polar Surface Area are examples of commonly used molecular descriptors.

The resulting QSAR/QSPR model can then be used to predict the activity or property of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. The robustness and predictive power of the model are assessed through rigorous internal and external validation techniques.

The reactivity of this compound and its interactions with biological targets are governed by a delicate balance of steric and electronic factors. nih.gov Computational chemistry provides tools to dissect these influences.

Steric Influences: Steric effects arise from the spatial arrangement of atoms and the repulsion between electron clouds. In this compound, the bulky piperidinyl and phenyl groups exert significant steric hindrance around the reactive centers, namely the hydroxyl group and the alkyne moiety. Computational methods can quantify this steric bulk using descriptors like:

Sterimol Parameters (L, B1, B5): These describe the length and width of a substituent.

Van der Waals Volume: Represents the volume occupied by the molecule.

Molecular Refractivity (MR): Related to the volume and polarizability of the molecule.

These parameters can be calculated for different conformations of the molecule to understand how its shape influences its ability to fit into an enzyme's active site or approach another reactant.

The hydroxyl group (-OH) , which can act as a hydrogen bond donor and has a slightly acidic proton.

The piperidine nitrogen , which is a basic and nucleophilic center due to its lone pair of electrons.

The phenyl group , which can engage in π-π stacking interactions and whose electron density can be modulated by substituents.

The alkyne triple bond , which is a region of high electron density.

Computational methods like Density Functional Theory (DFT) can be used to calculate various electronic descriptors:

Atomic Charges: Reveal the partial positive or negative charge on each atom.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, respectively.

Molecular Electrostatic Potential (MEP) Maps: Visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding the understanding of intermolecular interactions.

A summary of the expected steric and electronic influences is presented below:

Molecular MoietyPredominant InfluenceExpected Effect on Reactivity/Interaction
Phenyl GroupSteric & ElectronicSteric bulk can hinder approach to the carbinol center. Can participate in π-stacking. Substituents can alter the electron density of the ring.
Piperidinyl GroupSteric & ElectronicSignificant steric hindrance. The nitrogen atom is a primary site of basicity and nucleophilicity.
Hydroxyl GroupElectronicActs as a hydrogen bond donor and a potential proton source, influencing solubility and interactions with polar receptors.
Alkyne BridgeSteric & ElectronicLinear and rigid, influencing the overall molecular geometry. The triple bond is a region of high electron density.

By computationally modeling these features, researchers can gain a detailed understanding of how structural modifications would impact the steric and electronic properties of this compound, thereby enabling a more rational approach to drug design and chemical synthesis.

Molecular and Cellular Pharmacological Profiling of 1 Phenyl 4 1 Piperidinyl 2 Butyn 1 Ol and Its Analogs

In Vitro Receptor Binding Affinity Studies

The affinity of a compound for specific receptors is a primary determinant of its pharmacological profile. Through techniques like radioligand binding assays and competition binding experiments, researchers can quantify the interaction between a ligand, such as 1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol or its analogs, and a receptor.

Radioligand binding assays are a powerful tool for characterizing the affinity of a compound for a specific receptor subtype. nih.gov These assays utilize a radiolabeled ligand that is known to bind to the receptor of interest. By measuring the displacement of this radioligand by the test compound, the affinity of the test compound can be determined.

Histamine (B1213489) Receptors:

The histamine receptor family, consisting of four subtypes (H1R, H2R, H3R, and H4R), is a significant target for drug discovery. mdpi.com Studies on piperidine-containing compounds have revealed varying affinities for these receptor subtypes. For instance, certain piperidine (B6355638) derivatives have demonstrated moderate affinities for the human histamine H3 receptor (hH3R), often in the single-digit micromolar range. researchgate.net The H3R, a G protein-coupled receptor highly expressed in the central nervous system, is implicated in the regulation of neurotransmission and is a target for conditions like Alzheimer's disease and pain. nih.gov The selectivity of these compounds is a key aspect of their pharmacological profile, with some derivatives showing high selectivity for the hH3R over other histamine receptor subtypes. nih.gov For example, radioligand binding studies on select piperidine-based compounds confirmed their affinity for the human histamine H3 receptor, with some showing higher affinity than the reference compound thioperamide. nih.gov

The development of selective radioligands, such as [3H]UR-MN259, has been instrumental in characterizing the binding of new compounds to the H3R. nih.gov These tools enable precise determination of binding affinities and selectivity, which are crucial for understanding the structure-activity relationships of novel ligands. nih.govuni-regensburg.de

Muscarinic Acetylcholine (B1216132) Receptors:

The muscarinic acetylcholine receptors (mAChRs) are another important family of G protein-coupled receptors, with five subtypes (M1-M5). ed.ac.uk They are involved in a wide range of physiological processes, making them attractive drug targets. ed.ac.uk Radioligand binding assays are routinely used to determine the affinity and selectivity of compounds for these receptor subtypes. nih.govresearchgate.net In these assays, a radioligand like [3H]N-methylscopolamine ([3H]NMS) is used to label the receptors. researchgate.net The affinity of a test compound is then determined by its ability to displace the radioligand. researchgate.net

The pharmacological profile of various compounds, including those with a piperidine moiety, has been evaluated at cloned human muscarinic hm1-hm5 receptors. researchgate.net The affinity values, typically expressed as pKi, provide a quantitative measure of the compound's binding strength. researchgate.net For instance, some piperidine derivatives have been shown to possess affinity for muscarinic M1 and M3 receptor subtypes. researchgate.net

Competition binding experiments are a fundamental method to determine the affinity of an unlabeled compound (the "competitor") for a receptor by measuring its ability to displace a labeled ligand of known affinity. The resulting data allows for the calculation of the inhibitor constant (Ki), which reflects the affinity of the competitor for the receptor.

In the context of histamine receptors, competition binding assays have been used to evaluate the selectivity of piperidine-containing compounds. For example, the affinity of certain derivatives for the human histamine H3 receptor was confirmed through these experiments, with some compounds exhibiting significant selectivity over the H4 receptor. nih.gov The Ki values obtained from these studies are crucial for comparing the potency of different compounds and for guiding further drug development.

Similarly, for muscarinic receptors, competition binding studies are employed to define the selectivity and affinity of chemical agents at the five mAChR subtypes. nih.gov These experiments provide detailed information on how a novel compound interacts with the receptor in the presence of a known ligand, offering insights into its mechanism of action, which can be competitive, non-competitive, or allosteric. nih.gov

Receptor SubtypeAssay TypeKey FindingsReference
Histamine H3 Receptor (hH3R)Radioligand BindingPiperidine derivatives show moderate to high affinity. researchgate.netnih.govnih.gov
Histamine H1, H2, H4 ReceptorsRadioligand BindingHigh selectivity of some piperidine derivatives for hH3R over other subtypes. nih.gov
Muscarinic M1-M5 ReceptorsRadioligand BindingPiperidine analogs evaluated for affinity at all five subtypes. researchgate.net
Histamine H3 Receptor (hH3R)Competition BindingConfirmed affinity and selectivity of piperidine derivatives. nih.gov
Muscarinic M1-M5 ReceptorsCompetition BindingUsed to determine Ki values and selectivity profiles. nih.gov

In Vitro Enzyme Inhibition or Activation Kinetics

Understanding how a compound affects enzyme activity is another critical aspect of its pharmacological profile. This involves determining key parameters like IC50 and Ki values and elucidating the mechanism of inhibition.

While specific data for this compound's effect on monoacylglycerol lipase (B570770) (MAGL) is not detailed in the provided search results, the methodology for characterizing inhibitory constants is well-established. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit the activity of an enzyme by 50%. The inhibition constant (Ki) is a more specific measure of the binding affinity of an inhibitor to an enzyme. These values are determined through in vitro enzyme assays where the enzyme's activity is measured in the presence of varying concentrations of the inhibitor.

For example, in the study of other compounds, such as those targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), IC50 values are determined to quantify their inhibitory potency. researchgate.net The Ki values are then often calculated from the IC50 values using the Cheng-Prusoff equation. researchgate.net

Mechanistic enzymology studies aim to determine the mode of enzyme inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. This is typically achieved by analyzing enzyme kinetics in the presence of the inhibitor at various substrate concentrations. The data is often visualized using plots such as the Lineweaver-Burk or Dixon plots. Understanding the type of inhibition provides valuable information about how the inhibitor interacts with the enzyme and its substrate.

Cellular Assays for Molecular Pathway Modulation (Pre-Clinical, Non-Human)

Cellular assays are essential for understanding how a compound's interaction with a molecular target translates into a cellular response. These assays are conducted in preclinical, non-human cell lines and can measure a variety of downstream effects.

For G protein-coupled receptors like the histamine and muscarinic receptors, cellular assays can measure changes in second messenger levels (e.g., cAMP, inositol (B14025) phosphates) or the activation of specific signaling pathways, such as the phosphorylation of extracellular signal-regulated kinases (ERK). For instance, the functional activity of compounds at histamine receptors can be assessed in cellular systems. nih.gov

Agonist/Antagonist Activity on Recombinant Receptors in Cell Lines

The pharmacological characterization of this compound and its analogs has been extensively carried out using cell lines that are genetically engineered to express specific recombinant receptors. This approach allows for a detailed investigation of the direct interaction between the compound and a particular receptor subtype in a controlled cellular environment. A primary focus of this research has been on muscarinic acetylcholine receptors (M1-M5), which are G protein-coupled receptors (GPCRs) involved in numerous physiological functions.

Studies have demonstrated that certain analogs of this compound can act as selective agonists for the muscarinic M1 receptor. nih.gov For example, the compound AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) has been identified as a selective M1 receptor agonist. nih.gov Functional assays in Chinese hamster ovary (CHO) cells stably expressing the human M1 receptor show that these compounds can stimulate receptor activity, leading to downstream cellular responses. nih.gov The activity is often quantified by determining the compound's potency (EC50, the concentration required to elicit 50% of the maximal response) and efficacy (Emax, the maximum response achievable).

Binding assays, often using radiolabeled ligands like [3H]N-methylscopolamine ([3H]NMS), are employed to determine the affinity of these compounds for the receptor. nih.gov The interaction of antagonists with the receptor is typically characterized by their inhibition constant (Ki) or pA2 value, which quantifies their ability to block the action of an agonist. For instance, the antagonist activity of compounds is evaluated by their ability to inhibit the effects of agonists like carbachol (B1668302) or AC-42. nih.gov Interestingly, some compounds in this class have been shown to be allosteric agonists, meaning they bind to a site on the receptor that is different from the traditional (orthosteric) binding site used by the endogenous ligand, acetylcholine. nih.gov

The following table summarizes the activity of a representative analog at the human M1 muscarinic receptor expressed in CHO cells.

CompoundAssay TypeParameterValueCell LineReceptor
AC-42Inositol Phosphate (B84403) AccumulationEC5038 nMCHOHuman M1
AC-42Intracellular Calcium MobilizationEC50120 nMCHOHuman M1
AC-42[3H]NMS BindingKi174 nMCHOHuman M1

This interactive table is based on data for the M1 allosteric agonist AC-42, a related piperidine derivative. nih.gov

Furthermore, research into related piperidine structures has shown that modifications to the core scaffold can lead to potent activity at other receptors, such as histamine H3 and sigma-1 receptors, highlighting the versatility of the piperidine moiety in designing receptor-targeted ligands. nih.gov

Modulation of Intracellular Signaling Cascades (e.g., cAMP, Ca2+ flux)

The activation of G protein-coupled receptors by agonists like this compound and its analogs initiates a series of intracellular signaling events, primarily through the modulation of second messengers such as cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+). nih.gov The specific signaling pathway activated depends on the G protein to which the receptor subtype couples.

Calcium (Ca2+) Flux: Muscarinic M1, M3, and M5 receptors couple to Gq/11 proteins. Agonist binding to these receptors activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. This increase in intracellular Ca2+ concentration is a hallmark of M1/M3/M5 receptor activation. The ability of M1-selective agonists like AC-42 to stimulate intracellular calcium mobilization in CHO cells expressing the human M1 receptor has been documented. nih.gov

Cyclic Adenosine Monophosphate (cAMP): Muscarinic M2 and M4 receptors couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. frontiersin.org Activation of these receptors leads to a decrease in the intracellular production of cAMP. frontiersin.org The cAMP signaling pathway is a crucial regulator of many cellular functions, and its activity is controlled by the balance between synthesis by adenylyl cyclases and degradation by phosphodiesterases (PDEs). frontiersin.orgnih.gov While direct modulation of cAMP by this compound itself is linked to its action on M2/M4 receptors, the broader chemical class of piperidine derivatives has been explored for effects on various components of the cAMP signaling cascade. mdpi.com Crosstalk between Ca2+ and cAMP signaling pathways is a common cellular mechanism, allowing for the fine-tuning of cellular responses. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Design and Synthesis of Derivatives for SAR Exploration

The systematic design and synthesis of derivatives are fundamental to understanding the structure-activity relationships (SAR) of this compound. nih.govresearchgate.netmdpi.com This process involves modifying specific parts of the lead compound to probe how chemical structure influences biological activity. nih.govmdpi.com The synthesis of these analogs often involves multi-step reaction sequences. nih.govbeilstein-journals.orgscirp.org

Key synthetic strategies and modifications include:

Piperidine Ring Modifications: The piperidine moiety is a common scaffold in medicinal chemistry. mdpi.comnih.gov Researchers have synthesized analogs by replacing the piperidine ring with other cyclic amines, such as piperazine (B1678402), or by introducing substituents onto the ring itself. nih.govnih.gov For instance, comparing piperidine and piperazine analogs has been crucial in determining the structural elements required for dual activity at histamine H3 and sigma-1 receptors. nih.gov

Phenyl Group Alterations: The phenyl ring is another key feature for modification. nih.gov Analogs are created by introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions to explore the impact of electronics and sterics on receptor binding. escholarship.orgnih.gov

Linker and Functional Group Modifications: The linker connecting the phenyl and piperidine rings can be altered in length and rigidity. nih.gov The hydroxyl group on the butynol (B8639501) chain is a candidate for esterification or other modifications to investigate its role in hydrogen bonding.

The synthesis of these diverse derivatives allows for a comprehensive exploration of the chemical space around the parent compound, providing crucial data for identifying the key features responsible for its pharmacological profile. mdpi.comnih.gov

Identification of Key Structural Features for Biological Interaction

Through the biological evaluation of the synthesized derivatives, researchers have identified several structural features of the this compound scaffold that are critical for its interaction with biological targets, particularly muscarinic receptors. nih.govresearchgate.net

Key findings from SAR studies include:

The Basic Nitrogen: The nitrogen atom within the piperidine ring is a crucial feature. nih.gov It is typically protonated at physiological pH, allowing it to form a strong ionic bond with a conserved negatively charged aspartate residue in the binding pocket of many amine-binding receptors, such as muscarinic receptors.

The Piperidine Ring: The piperidine ring itself is a key structural element. nih.gov Its conformation and substitution pattern can significantly impact affinity and selectivity. Studies comparing piperidine-containing compounds to their piperazine analogs have revealed that the piperidine moiety is often critical for high-affinity interactions, for example, at the sigma-1 receptor. nih.gov

The Aromatic Ring: A phenyl or other aromatic group is a common feature that typically engages in hydrophobic and van der Waals interactions within the receptor's binding site. nih.gov The specific substitution pattern on this ring can fine-tune receptor subtype selectivity.

The Hydroxyl Group and Linker: The hydroxyl group and the alkynyl linker play important roles in orienting the molecule within the binding pocket and can participate in hydrogen bonding interactions. The rigidity of the butyne linker helps to lock the molecule into a specific conformation suitable for binding.

The following table summarizes the impact of replacing the piperidine with a piperazine moiety on receptor affinity for a series of dual-acting compounds, illustrating a key SAR finding.

Compound PairCore MoietyhH3R Ki (nM)σ1R Ki (nM)
Compound 4Piperazine3.171531
Compound 5Piperidine7.703.64

This interactive table demonstrates that while both cores can confer high affinity for the H3 receptor, the piperidine ring is a key structural element for high affinity at the σ1 receptor. nih.gov

Development of Pharmacophore Models for Rational Design

The data gathered from extensive SAR studies are used to construct pharmacophore models. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged/ionizable groups) that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.govnih.gov

For ligands based on the this compound scaffold, a typical pharmacophore model would include:

A positive ionizable feature representing the basic nitrogen of the piperidine ring.

One or more hydrophobic/aromatic centers corresponding to the phenyl group.

A hydrogen bond donor/acceptor feature representing the hydroxyl group.

Specific distances and angular relationships between these features that define the optimal geometry for receptor binding.

These models are powerful computational tools for rational drug design. nih.govnih.gov They can be used to virtually screen large chemical databases to identify novel compounds that fit the model and are therefore likely to be active. nih.govresearchgate.net They also guide the design of new analogs with improved properties, such as higher potency, greater selectivity, or better pharmacokinetic profiles, by ensuring that newly designed molecules retain the key pharmacophoric features. nih.govnih.gov For example, pharmacophore models have been successfully used to design mitofusin activators and dopamine (B1211576) transporter inhibitors based on related chemical scaffolds. nih.govnih.gov

Advanced Analytical Methodologies for the Research Oriented Characterization of 1 Phenyl 4 1 Piperidinyl 2 Butyn 1 Ol

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental for separating the target compound from impurities, starting materials, and by-products.

Developing a robust HPLC method is a primary step for assessing the purity of 1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol. A stability-indicating method can separate the main compound from its potential degradants and synthetic precursors. researchgate.netresearchgate.net Reversed-phase HPLC is a common and effective choice for this type of molecule. sielc.com

Method development would involve a systematic evaluation of columns, mobile phases, and detection wavelengths. A C18 or C8 column often provides optimal resolution for compounds with moderate polarity and aromatic features. researchgate.netresearchgate.net A gradient elution is typically preferred for impurity profiling, as it can resolve compounds with a wide range of polarities. The mobile phase could consist of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) for MS compatibility) and an organic modifier like acetonitrile (B52724). researchgate.netsielc.com The phenyl group in the molecule allows for sensitive detection using a UV detector, likely around 220 nm. researchgate.net Method validation according to ICH guidelines would ensure linearity, accuracy, precision, and robustness. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

ParameterConditionRationale/Reference
Instrument HPLC system with UV/PDA DetectorStandard for purity analysis. researchgate.net
Column Reversed-Phase C18, 150 x 4.6 mm, 3.5 µmGood retention and resolution for aromatic amines. researchgate.net
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible. sielc.com
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase. researchgate.net
Gradient Program Linear gradient from 10% to 90% B over 20 minEnsures elution of both polar and non-polar impurities. researchgate.net
Flow Rate 1.0 mL/minTypical for analytical scale columns. academicjournals.org
Detection UV at 220 nmCorresponds to the absorbance of the phenyl moiety. researchgate.net
Injection Volume 10 µLStandard volume for analytical injections.

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may be present in the final compound from the synthetic process. ajrconline.org For a molecule like this compound, GC-MS is particularly useful for detecting residual solvents (e.g., toluene, pyridine) and low molecular weight starting materials or by-products. ajrconline.org Due to the compound's polarity and thermal lability (potential for dehydration of the alcohol), derivatization might be necessary to improve its volatility and chromatographic behavior.

Impurity profiling by GC-MS provides both separation and structural information, which is crucial for identifying unknown peaks. ajrconline.org The use of an inert flow path within the GC system is vital to prevent the degradation of active analytes and ensure accurate trace-level analysis. hpst.cz

Table 2: Representative GC-MS Parameters for Impurity Analysis

ParameterConditionRationale/Reference
Instrument GC system coupled to a Mass Spectrometer (Single Quad or ToF)Provides separation and identification of volatile impurities. researchgate.net
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-bleed column suitable for a wide range of analytes. hpst.cz
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas standard for MS applications.
Inlet Temperature 250 °CEnsures volatilization of the sample.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates solvents from higher boiling impurities.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode, creates reproducible fragmentation patterns.
Mass Range 35-450 amuCovers expected mass range of solvents and small molecule impurities.

When a highly pure standard of this compound is required for research, preparative HPLC is the method of choice for isolation and purification. warwick.ac.uk This technique involves scaling up an analytical HPLC method to handle larger sample loads and collect purified fractions of the target compound. rssl.com The primary goal shifts from analysis to isolation. warwick.ac.uk

The process begins with optimizing the analytical method for maximum resolution and loadability. rssl.com This method is then scaled to a larger column with a similar stationary phase. To maximize throughput, the highest possible sample concentration and injection volume that still allow for adequate separation are used. rssl.com The mobile phase composition may need slight adjustments, and the flow rate is increased proportionally to the column diameter. After collection, the purified fractions are typically combined, and the solvent is removed, often through rotary evaporation, to yield the pure compound. rssl.com

Quantitative Analysis in Research Matrices

Once purified, quantifying the compound in various experimental settings is essential.

For routine quantification in non-complex matrices, spectrophotometric or spectrofluorometric methods can be developed. A simple UV spectrophotometric assay can quantify this compound by measuring its absorbance, which is primarily due to the phenyl chromophore. tsijournals.com The maximum absorbance wavelength (λmax) would be determined by scanning a dilute solution of the pure compound.

For enhanced sensitivity or selectivity, a spectrofluorometric method could be developed. This might require a derivatization step, as the native fluorescence of the compound may be weak. The tertiary amine of the piperidine (B6355638) ring could be reacted with a fluorogenic agent to produce a highly fluorescent derivative. squ.edu.omsqu.edu.om For example, reagents like fluorescamine (B152294) or dansyl chloride react with amines to yield fluorescent products that can be measured with high sensitivity. aaup.edu The reaction conditions, such as pH, temperature, and time, must be optimized to ensure a complete and reproducible reaction. ekb.eg

Table 3: Example Parameters for a Spectrophotometric Assay

ParameterConditionRationale/Reference
Technique UV-Visible SpectrophotometrySimple, cost-effective quantification. tsijournals.com
Solvent/Buffer Methanol (B129727) or Phosphate Buffer (pH 7.4)Should be transparent in the measurement range. aaup.edu
Wavelength (λmax) ~220-260 nm (To be determined experimentally)Corresponds to the π-π* transitions of the phenyl ring. researchgate.net
Linear Range Typically 1-100 µg/mL (To be validated)The range where absorbance is proportional to concentration. aaup.edu
Quantification Based on a calibration curve of known standardsStandard procedure for quantitative analysis. tsijournals.com

For quantifying trace amounts of this compound in complex biological matrices like cell lysates or enzyme assay mixtures, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. researchgate.netresearchgate.net Its high sensitivity and selectivity allow for the detection and quantification of compounds at very low concentrations. rug.nl

Method development involves sample preparation to remove interfering matrix components, such as proteins and salts. researchgate.net This is often achieved through protein precipitation with a solvent like acetonitrile or through solid-phase extraction (SPE). mdpi.com The chromatographic separation is typically performed using a fast LC method on a C18 column. lcms.cz

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity. nih.gov This involves selecting the protonated molecular ion ([M+H]⁺) of the analyte as the precursor ion and then monitoring a specific, stable fragment ion produced upon collision-induced dissociation. nih.gov For this compound (C16H21NO, MW ≈ 255.35), the precursor ion would be m/z 256.2. Fragment ions could correspond to the loss of water (m/z 238.2) or cleavage of the piperidine or phenyl groups.

Table 4: Proposed LC-MS/MS Method for Trace Analysis in in vitro Samples

ParameterConditionRationale/Reference
Sample Preparation Protein precipitation with acetonitrile (1:3 sample:solvent ratio)Simple and effective for removing proteins from in vitro samples. mdpi.com
LC Column UPLC C18, 50 x 2.1 mm, 1.7 µmProvides fast and efficient separation. lcms.cz
Mobile Phase A: 0.1% Formic Acid in Water; B: AcetonitrileStandard for sensitive LC-MS analysis. lcms.cz
Ionization Electrospray Ionization, Positive (ESI+)Suitable for protonating the piperidine nitrogen. nih.gov
MS Mode Multiple Reaction Monitoring (MRM)Provides highest sensitivity and selectivity for quantification. researchgate.net
MRM Transition (Hypothetical) Precursor Ion (Q1): m/z 256.2 → Product Ion (Q3): m/z 238.2 (Loss of H₂O)A plausible fragmentation pathway for quantification.
Internal Standard Deuterated analogue or structurally similar compoundCorrects for matrix effects and variability. nih.gov

Determination of Stereochemical Purity via Chiral Chromatography

A comprehensive review of scientific literature and application notes did not yield a specific, validated chiral chromatography method for the enantiomeric separation of this compound. The stereochemical complexity of this molecule, which contains a chiral center at the carbon atom of the alcohol group, necessitates the use of chiral chromatography to separate and quantify its enantiomers. While direct methods for this specific compound are not publicly available, the principles of chiral separation and methods used for structurally related compounds can provide a framework for developing a suitable analytical procedure.

The enantiomers of a chiral compound possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic techniques, such as standard HPLC or GC, impossible. Chiral chromatography overcomes this limitation by introducing a chiral environment, most commonly through the use of a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to the formation of transient diastereomeric complexes with different energy levels, resulting in different retention times and thus, separation.

For a compound like this compound, which features a phenyl group, a hydroxyl group, and a basic piperidinyl moiety, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. sigmaaldrich.com These phases can operate in various modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. researchgate.netresearchgate.net The selection of the mobile phase is critical and often involves a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) in normal-phase mode. researchgate.net For reversed-phase mode, mixtures of water or buffer with acetonitrile or methanol are typical. researchgate.net

Pirkle-type CSPs, which are based on the principle of forming π-π interactions, hydrogen bonds, and dipole-dipole interactions, could also be suitable for separating the enantiomers of this compound, given its aromatic ring. Additionally, macrocyclic glycopeptide-based CSPs, like those using vancomycin (B549263) or teicoplanin, are known for their ability to separate a wide range of chiral compounds, including basic and acidic molecules, under reversed-phase or polar organic conditions. sigmaaldrich.com

The development of a specific method would involve screening a variety of these CSPs with different mobile phase compositions to achieve optimal separation. Key parameters to be evaluated and optimized include the resolution (Rs) between the enantiomeric peaks, the selectivity (α), and the analysis time. A resolution value greater than 1.5 is generally considered to indicate baseline separation. researchgate.net

Once a suitable method is established, it can be used to determine the stereochemical purity, or enantiomeric excess (ee), of a sample of this compound. The ee is a measure of the purity of one enantiomer in a mixture and is calculated from the peak areas of the two enantiomers in the chromatogram.

While a specific, documented method is not available, a hypothetical screening approach to develop a method could be structured as follows:

Table 1: Hypothetical Screening Parameters for Chiral Separation of this compound

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Cellulose-based (e.g., Chiralcel® OD-H)Amylose-based (e.g., Chiralpak® AD-H)Pirkle-type (e.g., Whelk-O® 1)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Mode Normal PhaseNormal PhaseNormal Phase
Mobile Phase Composition n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (B46881)n-Hexane/Ethanol (80:20, v/v) with 0.1% Diethylaminen-Hexane/Isopropanol/Acetonitrile (80:15:5, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm

This table represents a hypothetical starting point for method development and is not based on experimentally verified data for this specific compound. The addition of a basic modifier like diethylamine is often necessary when separating basic compounds like those containing a piperidine ring to improve peak shape and prevent tailing.

Potential Applications in Chemical Biology Research As Chemical Probes or Building Blocks

Utilization as a Scaffold for Library Synthesis

A scaffold in chemical biology serves as a core structure upon which a variety of substituents can be systematically added to create a library of diverse compounds. The structural features of 1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol make it a promising, albeit currently underexplored, scaffold.

The phenyl ring can be functionalized at the ortho, meta, or para positions to introduce a wide range of chemical groups, thereby modulating the steric and electronic properties of the molecule. The secondary alcohol is a key handle for esterification or etherification, allowing for the attachment of various molecular fragments. Furthermore, the propargyl group itself can participate in a variety of reactions, including click chemistry (specifically, the copper-catalyzed azide-alkyne cycloaddition), which is a powerful tool for linking the scaffold to other molecules in a highly efficient and specific manner. The piperidine (B6355638) ring also offers a site for modification, for instance, through N-alkylation or N-acylation, to further expand the chemical diversity of a potential library.

Table 1: Potential Reactive Sites of this compound for Library Synthesis

Reactive SitePotential Reactions for Diversification
Phenyl RingElectrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts reactions)
Secondary AlcoholEsterification, Etherification, Oxidation to a ketone
AlkyneClick Chemistry (CuAAC), Sonogashira coupling, Hydrogenation
Piperidine NitrogenN-Alkylation, N-Acylation, N-Arylation

A library of compounds based on this scaffold could be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents or chemical probes.

Development as a Molecular Probe for Target Identification

A molecular probe is a specialized molecule used to study and visualize other molecules, often in a biological system. The development of this compound into a molecular probe would likely involve the strategic attachment of reporter groups, such as fluorophores or affinity tags (like biotin).

The terminal alkyne is particularly well-suited for this purpose. Using click chemistry, a fluorescent dye or a biotin molecule functionalized with an azide group could be readily attached to the scaffold. The resulting probe could then be used in a variety of experiments, such as fluorescence microscopy or affinity pull-down assays, to identify the cellular targets of the parent compound or related molecules. The phenyl and piperidine moieties would serve as the "warhead" of the probe, responsible for binding to a specific protein or other biomolecule.

Table 2: Hypothetical Molecular Probes Derived from this compound

Probe TypeReporter GroupAttachment SitePotential Application
Fluorescent ProbeFluorescein-azideAlkyneCellular imaging to determine subcellular localization
Affinity ProbeBiotin-azideAlkynePull-down assays to identify protein binding partners
Photoaffinity ProbeDiazirine-functionalized phenyl ringPhenyl RingCovalent cross-linking to target proteins upon photoactivation

The successful design of such probes would depend on ensuring that the attached reporter group does not significantly interfere with the binding of the core scaffold to its biological target.

Integration into Complex Natural Product Syntheses (if applicable)

While there is no documented use of this compound in the total synthesis of natural products, its structural components are found in numerous biologically active natural compounds. The piperidine ring, for instance, is a common feature in many alkaloids.

Q & A

Q. What are the common synthetic routes for 1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol?

The synthesis of this compound typically involves multi-step strategies, including:

  • Coupling reactions : Reacting pyridin-2-yl-4-oxobutanal derivatives with amine-containing precursors (e.g., 1-(4-methoxyphenyl)ethan-1-amine) under controlled temperatures (60–80°C) and catalytic conditions (e.g., palladium catalysts for cross-coupling) to form the core structure .
  • Acid chloride intermediates : Converting carboxylic acids (e.g., 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid) to acid chlorides using oxalyl chloride, followed by coupling with piperidine derivatives .
  • Reductive amination : Utilizing sodium borohydride (NaBH₄) to reduce imine intermediates formed from aldehydes and amines, as seen in analogous piperidine syntheses .

Q. How is the structure of this compound characterized?

Structural elucidation relies on:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : To confirm the presence of the phenyl, piperidinyl, and butynol groups via chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm, alkyne protons at δ 2.5–3.0 ppm) .
    • IR spectroscopy : Identification of hydroxyl (O-H stretch at ~3200 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹) functional groups .
  • X-ray crystallography : For resolving stereochemistry and bond angles in crystalline derivatives .

Q. What biological activities have been reported for this compound?

Preliminary studies suggest:

  • Receptor modulation : Interaction with G protein-coupled receptors (GPCRs) and enzymes, analogous to piperidine derivatives showing affinity for serotonin or dopamine receptors .
  • Enzyme inhibition : Potential inhibition of cytochrome P450 isoforms due to structural similarity to tetrazole-containing compounds, which mimic carboxylic acids in active sites .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Key strategies include:

  • Catalyst screening : Testing palladium-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side reactions. Reaction monitoring via TLC or HPLC ensures intermediate purity .
  • Solvent optimization : Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates. For reductive steps, ethanol or methanol with NaBH₄ improves reduction efficiency .
  • Temperature control : Maintaining ≤80°C during exothermic steps (e.g., acid chloride formation) to prevent decomposition .

Q. How can contradictory data on biological activity be resolved?

Address discrepancies through:

  • Comparative assays : Replicating studies using standardized receptor-binding assays (e.g., radioligand displacement) to control for variations in assay conditions .
  • Metabolic stability testing : Evaluating compound stability in liver microsomes to assess whether rapid degradation in certain studies led to false negatives .
  • Computational modeling : Performing molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical residues in target receptors that may explain species-specific activity .

Q. What computational methods predict the reactivity and regioselectivity of this compound?

  • Density Functional Theory (DFT) : Calculates energy barriers for reaction pathways (e.g., alkyne hydration vs. piperidine ring opening) to prioritize synthetic routes .
  • Retrosynthetic analysis : AI-driven tools (e.g., PubChem’s retrosynthesis module) propose feasible pathways by cross-referencing reaction databases like Reaxys .
  • Molecular dynamics simulations : Models interactions with lipid bilayers or proteins to predict bioavailability and target engagement .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on receptor binding affinity?

  • Source validation : Cross-check assays using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding kinetics .
  • Structural analogs : Compare results with structurally similar compounds (e.g., 1-(4-fluorophenyl)piperidin-4-ol) to identify conserved pharmacophores .
  • Batch variability : Test multiple synthetic batches to rule out impurities affecting activity .

Q. What experimental controls are critical for pharmacological studies?

  • Negative controls : Include vehicle-only (e.g., DMSO) and non-target receptor assays to isolate compound-specific effects .
  • Positive controls : Use known agonists/antagonists (e.g., ketanserin for serotonin receptors) to validate assay sensitivity .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across ≥5 concentrations to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.